5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of tetrahydroquinoline, characterized by the presence of two methoxy groups at the 5 and 7 positions of the quinoline ring
Mechanism of Action
Target of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are known to interact with a variety of targets, including various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities against various targets . They can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities, which can lead to a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.
Scientific Research Applications
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different substitution patterns.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.
Uniqueness
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIUMVHCIPOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C(=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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